molecular formula C11H9BrN4O B10972413 1-(4-Bromophenyl)-3-pyrazin-2-ylurea

1-(4-Bromophenyl)-3-pyrazin-2-ylurea

Cat. No.: B10972413
M. Wt: 293.12 g/mol
InChI Key: MYKAWPYUNDTVAC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-pyrazin-2-ylurea is an organic compound characterized by the presence of a bromophenyl group attached to a pyrazinylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-pyrazin-2-ylurea can be synthesized through a multi-step process involving the following key steps:

    Formation of Pyrazinylurea: The brominated phenyl compound is then reacted with pyrazine-2-carboxylic acid to form the desired pyrazinylurea derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the compound, potentially with altered electronic properties.

    Reduction Products: De-brominated compounds or fully reduced urea derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-pyrazin-2-ylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-pyrazin-2-ylurea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding through hydrophobic interactions, while the pyrazinylurea moiety can form hydrogen bonds or coordinate with metal ions in the active site of the target molecule. This dual interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-pyrazin-2-ylurea: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and binding properties.

    1-(4-Fluorophenyl)-3-pyrazin-2-ylurea: Contains a fluorine atom, which can influence its electronic properties and biological activity.

Uniqueness: 1-(4-Bromophenyl)-3-pyrazin-2-ylurea is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9BrN4O

Molecular Weight

293.12 g/mol

IUPAC Name

1-(4-bromophenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C11H9BrN4O/c12-8-1-3-9(4-2-8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17)

InChI Key

MYKAWPYUNDTVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)Br

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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